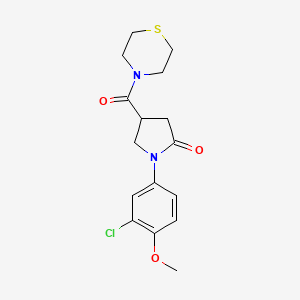![molecular formula C20H23FN4O3 B5637548 8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves a multi-step process that may include cycloaddition, ring expansion, or nucleophilic substitution reactions. For instance, a three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a general approach to spiro carbocyclic imidazolidine-2,4-diones (hydantoins) with high yields and minimal purification requirements (Pardali et al., 2021).
Molecular Structure Analysis
The structure of compounds similar to the one often involves spiro frameworks that are notable for their rigidity and the spatial orientation of their substituents. These structures are usually characterized using molecular mechanics energy minimization techniques to understand their conformations and reactivity profiles. For example, studies on 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives highlight the importance of structural analysis in understanding their reactivity and potential applications (Farag et al., 2008).
Chemical Reactions and Properties
Spirocyclic compounds often participate in various chemical reactions, including ring transformations and cycloadditions, due to the presence of reactive functional groups. A study on the ring transformations of 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones into pyrazole-4-carboxylic acid derivatives illustrates the complexity and versatility of reactions that spiro compounds can undergo (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are crucial for their practical applications. Studies on the crystallization and structure determination of related compounds can provide insights into their stability, solubility, and potential for further chemical modifications (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and functional group transformations, are essential for understanding their behavior in chemical reactions. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide valuable information on the stability and reactivity of the spirocyclic framework under various conditions (Bigley & May, 1969).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-23-18(26)10-15(19(27)28)20(23)6-8-24(9-7-20)12-14-11-22-25(13-14)17-5-3-2-4-16(17)21/h2-5,11,13,15H,6-10,12H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDZFZWURJXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)sulfonyl]-2-hydroxybenzamide](/img/structure/B5637465.png)
![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
![N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5637504.png)

![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)



![2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
